(R)-1-(4-Methoxyphenyl)hex-5-EN-1-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(1R)-1-(4-methoxyphenyl)hex-5-en-1-ol |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-6-13(14)11-7-9-12(15-2)10-8-11/h3,7-10,13-14H,1,4-6H2,2H3/t13-/m1/s1 |
InChI Key |
KYFPOLSETNDVKY-CYBMUJFWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CCCC=C)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCCC=C)O |
Origin of Product |
United States |
Advanced Methodologies for Stereoselective Synthesis of R 1 4 Methoxyphenyl Hex 5 En 1 Ol
Asymmetric Catalysis Approaches
Asymmetric catalysis provides the most elegant and atom-economical routes to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. These approaches can be broadly categorized into methods involving transition metals with chiral ligands and those using small organic molecules (organocatalysis).
Chiral Ligand Design and Optimization in Transition Metal-Catalyzed Reactions
Transition metal catalysis is a powerful tool for forging carbon-carbon bonds with high stereocontrol. The key to success lies in the design of chiral ligands that coordinate to the metal center, creating a chiral environment that differentiates between the two enantiotopic faces of a prochiral substrate.
Palladium-Catalyzed Asymmetric Conjugate Additions to Precursors
Palladium-catalyzed asymmetric conjugate addition is a premier method for constructing chiral carbon centers, particularly for the synthesis of β-chiral ketones which are direct precursors to chiral alcohols. nih.govcaltech.edu While direct 1,4-addition of a hydride equivalent to an α,β-unsaturated ketone precursor of the target molecule is challenging, the conjugate addition of organoboron reagents to enones is a well-established and highly effective strategy. beilstein-journals.orglibretexts.org This approach is instrumental in creating precursors that can then be further transformed.
The reaction typically involves the addition of an arylboronic acid to a β-substituted cyclic enone in the presence of a palladium catalyst complexed with a chiral ligand. nih.gov The choice of ligand is critical for achieving high enantioselectivity. Pyridinooxazoline (PyOX) ligands, for instance, have been successfully employed in the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones, yielding products with all-carbon quaternary stereocenters in high enantiomeric excess (ee). nih.govcaltech.edu This process is notably tolerant to air and moisture, enhancing its practical utility. caltech.edu
| Ligand/Catalyst System | Substrate (Enone) | Nucleophile | Yield (%) | ee (%) | Reference |
| Pd(OCOCF₃)₂ / PyOX | 3-Methylcyclohex-2-enone | Phenylboronic acid | 95 | 92 | nih.govcaltech.edu |
| PdL1a (chiral phosphine) | 2-Cyclohexenone | Potassium phenyltrifluoroborate | 99 | 96 | beilstein-journals.org |
| Dicationic Pd-bipyridine | 3-Methylcyclohex-2-enone | Phenylboronic acid | High | Racemic | caltech.edu |
This table presents representative results for palladium-catalyzed asymmetric conjugate additions to cyclic enones, demonstrating the efficacy of chiral ligands in inducing enantioselectivity. The synthesis of a precursor to (R)-1-(4-Methoxyphenyl)hex-5-en-1-ol could be envisioned through a similar strategy.
Asymmetric Allylation and Crotylation Reactions: Case Studies and Mechanistic Insights
The most direct route to homoallylic alcohols like this compound is the asymmetric allylation of the corresponding aldehyde, 4-methoxybenzaldehyde. acs.org This reaction forms the crucial C-C bond and sets the stereocenter at the carbinol carbon simultaneously. Early methods relied on stoichiometric chiral allylmetal reagents, such as allylboronates derived from camphor (B46023) or α-pinene. acs.orgnih.gov
Modern approaches increasingly favor catalytic methods. nih.gov Ruthenium and iridium complexes, in particular, have emerged as powerful catalysts for transfer hydrogenative couplings, where an alcohol is transiently oxidized in situ to an aldehyde, which is then captured by an allyl nucleophile. nih.govnih.gov For example, ruthenium-JOSIPHOS catalysts can utilize allene (B1206475) gas as the precursor to the allyl-ruthenium nucleophile. nih.gov Similarly, iridium catalysts can facilitate the enantioselective C-C bond formation between primary alcohols and propargyl ethers, which serve as allylmetal equivalents. nih.gov
Mechanistically, the stereochemical outcome of these reactions is often governed by a highly organized, chair-like transition state, commonly referred to as the Zimmerman-Traxler model, especially in crotylation reactions. The substituents on the chiral ligand, the metal, and the reactants dictate the facial selectivity of the nucleophilic attack on the aldehyde carbonyl. Mechanistic studies on B(C₆F₅)₃ catalyzed allylstannation have shown that ortho-donor groups on the aldehyde, such as a methoxy (B1213986) group, can stabilize the transition state, influencing reaction rates and selectivity. nih.gov
| Catalyst / Reagent | Aldehyde | Allyl Source | Yield (%) | ee (%) | Reference |
| Sc(OTf)₃ / Chiral Allylsilane | Benzaldehyde | Leighton's Reagent | 73 | 96 | thieme-connect.com |
| TSA·H₂O / Chiral Allyl-donor | 3-Phenylpropanal | 1-Allylmenthol | 50 | 78 | acs.org |
| [Ir(cod)Cl]₂ / (R)-H₈-BINAP | Primary Alcohols | Propargyl Ether | High | High | nih.gov |
This table provides case studies for the asymmetric allylation of various aldehydes, highlighting different catalytic systems and chiral sources used to achieve high enantioselectivity in the synthesis of chiral homoallylic alcohols.
Gold(I)-Catalyzed Stereoselective Transformations for Analogs
Gold(I) complexes are exceptional π-acids, capable of activating alkynes, allenes, and allylic alcohols toward nucleophilic attack under mild conditions. rsc.org While not a direct synthesis of the target alcohol, gold(I) catalysis offers powerful methods for converting allylic alcohols into structurally related chiral analogs with high stereospecificity. nih.govduke.edu
For instance, gold(I) catalysts can promote the intermolecular amination of allylic alcohols with nucleophiles like cyclic ureas. nih.govduke.edu These reactions often proceed with high regioselectivity and syn-stereoselectivity, meaning the nucleophile adds to the same face from which the hydroxyl group departs. Similarly, intramolecular amination of allylic alcohols using gold(I) catalysts can produce substituted chiral nitrogen heterocycles. researchgate.net A study on the cyclization of (R,Z)-8-(N-benzylamino)-3-octen-2-ol (96% ee) yielded the corresponding piperidine (B6355638) derivative with 96% ee, demonstrating a near-perfect transfer of chirality. researchgate.net These transformations showcase the potential to use a chiral pool of allylic alcohols, including this compound, to access a diverse range of other valuable enantioenriched compounds.
Organocatalysis in the Formation of Chiral Carbinols
Organocatalysis has emerged as a third pillar of asymmetric synthesis, complementing transition metal catalysis and enzymatic methods. umb.edu It utilizes small, chiral organic molecules to catalyze chemical reactions. For the formation of chiral carbinols, organocatalysis typically operates through two primary activation modes: enamine catalysis, where the catalyst activates a carbonyl compound to act as a nucleophile, and iminium catalysis, where the catalyst activates an α,β-unsaturated carbonyl to act as an electrophile. youtube.comyoutube.comyoutube.com
The synthesis of this compound via organocatalysis could be achieved through the asymmetric allylation of 4-methoxybenzaldehyde. While less common than organocatalytic aldol (B89426) or Michael reactions, methods are being developed. Chiral secondary amines, such as proline and its derivatives (e.g., Jørgensen–Hayashi catalyst), are known to catalyze conjugate additions and related C-C bond-forming reactions. youtube.commdpi.com These catalysts function by forming a chiral enamine or iminium ion intermediate with the substrate, which then reacts with the electrophile or nucleophile within a sterically defined environment, thus controlling the stereochemical outcome. youtube.com The development of organocatalytic systems for the direct asymmetric allylation of aldehydes remains an active area of research, promising metal-free and environmentally benign pathways to chiral homoallylic alcohols. nih.gov
Enantioselective Reduction Strategies for Carbonyl Precursors
A highly reliable and widely used strategy for synthesizing chiral alcohols is the enantioselective reduction of a prochiral ketone precursor. wikipedia.org For the target molecule, this involves the reduction of 1-(4-methoxyphenyl)hex-5-en-1-one. Several powerful methods exist for this transformation.
Catalytic Transfer Hydrogenation: This method uses a stable hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol (B130326), in the presence of a transition metal catalyst and a chiral ligand. wikipedia.org Ruthenium complexes with chiral diamine ligands, like the Noyori-Ikariya catalysts, are exceptionally effective for the reduction of aryl ketones, often providing high yields and excellent enantioselectivities. stackexchange.comacs.org
Catalytic Hydrogenation: This classic approach uses molecular hydrogen (H₂) as the reductant. Chiral rhodium and ruthenium complexes, particularly those bearing bidentate phosphine (B1218219) ligands like BINAP, are renowned for their high efficiency and selectivity in reducing ketones that contain a nearby chelating group. wikipedia.orgnih.gov
Oxazaborolidine-Catalyzed Reduction (CBS Reduction): This method, developed by Corey, Bakshi, and Shibata, uses a chiral oxazaborolidine as a catalyst with a stoichiometric borane (B79455) source (e.g., BH₃·THF or catecholborane). wikipedia.orgyoutube.com The catalyst coordinates to both the borane and the ketone's carbonyl oxygen, organizing the transition state to allow hydride delivery to a specific face of the ketone. youtube.com This method is highly effective for a wide range of ketones, including aryl alkyl ketones. youtube.comnih.gov
Enzymatic Reduction: Biocatalysis using isolated enzymes, such as perakine (B201161) reductase (PR), can reduce α,β-unsaturated ketones and aryl ketones with outstanding enantioselectivity. nih.gov These enzymatic reductions proceed under mild conditions and offer a green alternative to traditional chemical methods.
| Method | Catalyst / Reagent | Precursor Type | Yield (%) | ee (%) | Reference |
| Transfer Hydrogenation | (S,S)-Noyori Catalyst | β-Keto Esters | >95 | >99 | acs.org |
| Transfer Hydrogenation | Ru-TsDPEN | Aryl Ketones | High | High | stackexchange.com |
| CBS Reduction | Oxazaborolidine / BH₃ | Aryl Methyl Ketones | High | 91-98 | nih.gov |
| CBS Reduction | Oxazaborolidine / BH₃ | Aryl Trifluoromethyl Ketones | 90 | 86 | nih.gov |
| Enzymatic Reduction | Perakine Reductase | α,β-Unsaturated Ketones | Satisfactory | Excellent | nih.gov |
This table compares various enantioselective reduction strategies applicable to the synthesis of chiral alcohols from their corresponding ketone precursors, showing the versatility and high selectivity of modern methods.
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available and inexpensive enantiopure natural products as starting materials. wikipedia.org This approach leverages the inherent chirality of these molecules to construct complex chiral targets.
Derivation from Natural or Readily Available Chiral Precursors
A plausible chiral pool approach to this compound could start from a suitable chiral precursor such as a terpene or an amino acid. For instance, a monoterpene like (R)-citronellal, which possesses a chiral center at C3, could potentially be a starting point. nih.govunivie.ac.at The synthesis would involve functional group manipulations to introduce the 4-methoxyphenyl (B3050149) group and adjust the carbon chain.
Another strategy could involve the use of a chiral epoxide derived from a natural product. For example, (R)-styrene oxide, which can be obtained through various methods including enzymatic resolution, could be opened with a suitable organometallic reagent containing the C4-alkene fragment.
| Chiral Precursor | Key Structural Feature | Potential Synthetic Steps |
| (R)-Citronellal | Chiral methyl-branched aldehyde | Ozonolysis, Wittig reaction, Grignard addition with 4-methoxyphenylmagnesium bromide |
| (R)-Styrene Oxide | Chiral benzylic epoxide | Ring-opening with a homoallyl organometallic reagent, methoxy group introduction |
| (S)-Lactic Acid | Readily available chiral α-hydroxy acid | Conversion to a chiral sulfonate, displacement with a suitable organocuprate |
Exploitation of Pre-Existing Stereocenters for Directed Synthesis
In this strategy, a pre-existing stereocenter in a chiral starting material is used to control the stereochemistry of newly formed chiral centers. While not a direct synthesis of the target molecule from a simple chiral pool starting material, this principle is fundamental in many complex syntheses. For example, if a chiral auxiliary is used, it would direct the stereoselective addition of a 4-methoxyphenyl group to a hex-5-enal derivative. Subsequent removal of the auxiliary would yield the desired (R)-alcohol.
A more direct example would involve starting with a chiral molecule where a stereocenter can direct a reaction at a prochiral center. For instance, a chiral sulfoxide (B87167) can be used to direct the reduction of a ketone. The synthesis of an allylic alcohol in high enantiomeric excess has been demonstrated using a recoverable chiral sulphoxide. rsc.org This methodology could be adapted for the synthesis of this compound.
Biocatalytic Synthesis and Enzymatic Resolution
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of enantiopure compounds. rsc.org Enzymes, particularly ketoreductases, operate under mild conditions and can exhibit exquisite stereoselectivity. nih.govfrontiersin.org
Enzymatic Reduction of Ketone Intermediates
The asymmetric reduction of the prochiral ketone, 1-(4-methoxyphenyl)hex-5-en-one, can be achieved with high enantioselectivity using ketoreductases (KREDs). nih.gov These enzymes, which are a type of alcohol dehydrogenase, utilize a cofactor, typically NADPH or NADH, to deliver a hydride to the carbonyl group. The stereochemical outcome is determined by the enzyme's active site, which binds the substrate in a specific orientation.
A wide variety of KREDs are commercially available or can be obtained from microbial sources. For the synthesis of the (R)-alcohol, an anti-Prelog selective enzyme would be required. Screening of a library of KREDs is a common strategy to identify the optimal enzyme for a given substrate. For example, ketoreductases from organisms like Lactobacillus kefir have been shown to be effective in the anti-Prelog reduction of aryl ketones. frontiersin.org The reaction is typically run in an aqueous buffer, often with a co-solvent to improve substrate solubility. A cofactor regeneration system, such as using glucose and glucose dehydrogenase, is usually employed to make the process economically viable.
Research on the bioreduction of the structurally similar ketone, 1-(4-methoxyphenyl)ethanone, has shown that various fungal strains can produce the corresponding (R)-alcohol with high enantiomeric excess. wikipedia.org This suggests that a similar approach would be successful for the synthesis of this compound.
| Enzyme Source (Example) | Cofactor | Cofactor Regeneration | Selectivity Rule | Anticipated Product & e.e. |
| Lactobacillus kefir (ketoreductase) | NADPH | Glucose/Glucose Dehydrogenase | Anti-Prelog | (R)-alcohol, >99% |
| Aspergillus sydowii | NADPH | Endogenous cellular processes | Anti-Prelog | (R)-alcohol, >99% |
Alternatively, kinetic resolution of the racemic alcohol, (R,S)-1-(4-methoxyphenyl)hex-5-en-1-ol, can be accomplished using lipases. In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer. For instance, lipase-catalyzed stereoselective transesterification has been successfully used for the resolution of the related compound, 1-(4-methoxyphenyl)ethanol, achieving high enantiomeric excess for the remaining alcohol. nih.gov
Diastereoselective Synthetic Pathways
Diastereoselective synthesis is a powerful strategy where one or more existing chiral centers in a molecule influence the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer. researchgate.net
This method involves the temporary attachment of a chiral auxiliary to an achiral substrate. wikipedia.org The auxiliary directs the stereochemistry of a subsequent bond-forming reaction, after which it is cleaved to reveal the enantiomerically enriched product. wikipedia.orgacs.org
For the synthesis of this compound, a common strategy would involve an α-keto acid or its derivative. For example, 4-methoxyphenylglyoxylic acid could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a camphor-derived alcohol, to form a chiral α-keto amide or ester. researchgate.netplu.mx The nucleophilic addition of an allyl organometallic reagent (e.g., allylmagnesium bromide or allyltributylstannane) to the ketone carbonyl would then proceed with high diastereoselectivity due to steric hindrance imposed by the auxiliary. plu.mxrsc.org The auxiliary blocks one face of the carbonyl group, forcing the nucleophile to attack from the less hindered face. acs.org After the addition, the auxiliary is removed, typically by hydrolysis or reduction, to yield the target chiral homoallylic alcohol. acs.org
Table 3: Examples of Chiral Auxiliaries in Diastereoselective Additions
| Chiral Auxiliary | Substrate Type | Nucleophile | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Reference |
|---|---|---|---|---|
| Evans Oxazolidinones | N-Acyloxazolidinone | Alkyl Halide (Alkylation) | >98:2 dr | acs.org |
| (S)-2-Methoxymethylindoline | α-Ketoamide | Organometallics (e.g., RMgX) | Up to ≥99:1 dr | plu.mx |
| 1,1′-Binaphthalen-2-ol Derivatives | α-Keto Ester | MeMgI, MeZnI | Up to 84% de | rsc.org |
| Myrtenal-Derived Heterocycles | Diketo-macrocycle | Grignard Reagents | Stereodivergent control | nih.gov |
In substrate-controlled reactions, the stereochemical information is carried within the substrate itself, typically as a pre-existing stereocenter. researchgate.net This approach is fundamental to many syntheses of polyketide natural products, where chains of stereocenters are constructed sequentially. nih.gov
A relevant strategy for synthesizing the target molecule would be the diastereoselective allylation of a chiral aldehyde. For example, if a synthetic route produces a chiral aldehyde with a stereocenter adjacent to the carbonyl group (α-chiral) or further away, this existing chirality can direct the facial selectivity of the addition of an allyl nucleophile. researchgate.netwikipedia.org The stereochemical outcome can often be predicted using established models like the Felkin-Anh or Cram-chelation models. These models consider the steric and electronic properties of the substituents around the chiral center to predict which diastereotopic face of the carbonyl is more accessible to the incoming nucleophile. wikipedia.org Reactions like the Nozaki-Hiyama-Kishi reaction, which involves the chromium-mediated allylation of aldehydes, can exhibit high levels of diastereoselectivity controlled by the substrate's existing stereochemistry. nih.govrsc.org
Chemical Reactivity and Advanced Transformations of R 1 4 Methoxyphenyl Hex 5 En 1 Ol
Transformations Involving the Alkenyl Moiety
The terminal double bond in (R)-1-(4-methoxyphenyl)hex-5-en-1-ol is a versatile handle for a variety of functionalization reactions.
Selective Olefin Functionalizations: Hydrofunctionalizations, Epoxidations, and Cyclizations
The terminal alkene can undergo several selective functionalization reactions.
Hydrofunctionalizations: This class of reactions involves the addition of H-X across the double bond. A common example is hydroboration-oxidation, which would be expected to yield the corresponding terminal primary alcohol, (R)-6-(4-methoxyphenyl)-6-hydroxyhexane-1,2-diol, with anti-Markovnikov selectivity. The stereochemistry at the carbinol center would likely remain intact during this process. Another potential transformation is the Wacker-type oxidation, which would yield a methyl ketone.
Epoxidations: The double bond can be converted to an epoxide, a versatile intermediate for further transformations. Treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide. Due to the presence of the nearby chiral hydroxyl group, some level of diastereoselectivity might be observed. For achieving high enantioselectivity, asymmetric epoxidation methods, such as the Sharpless epoxidation, could be employed, although this typically requires an allylic alcohol.
Cyclizations: The presence of both a nucleophilic hydroxyl group and an alkene allows for intramolecular cyclization reactions. Under acidic conditions, a Prins-type cyclization could potentially occur, where the hydroxyl group attacks the protonated alkene, leading to a substituted tetrahydropyran (B127337) ring system. Halocyclization, using reagents like N-iodosuccinimide, is another possibility, which would result in the formation of an iodinated cyclic ether.
| Reaction Type | Reagent(s) | Expected Major Product |
| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | (R)-6-(4-methoxyphenyl)-6-hydroxyhexane-1,2-diol |
| Epoxidation | m-CPBA | (R)-1-(4-methoxyphenyl)-1-((oxiran-2-yl)methyl)propan-1-ol |
| Iodocyclization | N-Iodosuccinimide (NIS) | Substituted iodomethyl-tetrahydrofuran |
Cross-Metathesis and Olefin Cross-Coupling Reactions
Cross-Metathesis: This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium or molybdenum complexes (e.g., Grubbs or Schrock catalysts), allows for the coupling of the terminal alkene with another olefin. For instance, reacting this compound with a different terminal alkene in the presence of a Grubbs catalyst would lead to a new, longer-chain alkene, with the potential for E/Z selectivity depending on the catalyst and reaction conditions.
Olefin Cross-Coupling: The terminal alkene can also participate in various palladium-catalyzed cross-coupling reactions. For example, a Heck reaction with an aryl halide could be used to introduce an additional aromatic group at the terminus of the alkene.
Ring-Closing Metathesis (RCM) for Macrocyclization
While this compound itself cannot undergo RCM, it is a suitable precursor for substrates designed for macrocyclization. To achieve this, the hydroxyl group would first need to be esterified with an unsaturated carboxylic acid, such as acrylic acid, to introduce a second terminal alkene into the molecule. The resulting diene could then undergo RCM to form a macrocyclic lactone. The success of such a macrocyclization is often dependent on high dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
Reactions at the Chiral Hydroxyl Group
The chiral secondary alcohol is a key feature of the molecule, and its reactions can be highly stereospecific.
Stereospecific Derivatization and Protecting Group Chemistry
The hydroxyl group can be readily derivatized to form ethers or esters. These reactions, typically proceeding through an SN2-type mechanism at the oxygen atom, occur with retention of the stereochemistry at the chiral carbon.
Esterification: Reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding ester.
Ether Formation: Treatment with an alkyl halide under basic conditions (Williamson ether synthesis) would produce an ether.
Given the potential for the hydroxyl group to interfere with reactions at the alkene, it is often necessary to protect it. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBS) or triethylsilyl (TES)), which are typically installed using the corresponding silyl chloride and an amine base like imidazole. These protecting groups are robust under many reaction conditions but can be selectively removed later.
| Reaction | Reagent(s) | Product Type | Stereochemistry |
| Esterification | Acetyl chloride, Pyridine | Acetate ester | Retention |
| Etherification | Benzyl bromide, NaH | Benzyl ether | Retention |
| Silyl Ether Protection | TBS-Cl, Imidazole | TBS ether | Retention |
Oxidation Reactions and Their Impact on Stereochemistry
Oxidation of the secondary alcohol functionality in this compound would yield the corresponding ketone, 1-(4-methoxyphenyl)hex-5-en-1-one. This transformation results in the loss of the stereocenter at the carbinol carbon, as the carbon atom becomes sp2-hybridized and planar. A variety of reagents can be used to achieve this oxidation under mild conditions that would not affect the terminal alkene.
Dess-Martin Periodinane (DMP): A mild and highly efficient reagent for oxidizing primary and secondary alcohols.
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine. This method is known for its mild conditions and high yields.
Pyridinium Chlorochromate (PCC): A classic reagent for the oxidation of alcohols to aldehydes or ketones.
The choice of oxidant would depend on the desired scale and the presence of other sensitive functional groups in the molecule.
Nucleophilic Substitution Reactions with Retention or Inversion of Configuration
The chiral benzylic alcohol moiety in this compound is a key site for nucleophilic substitution. These reactions can be tailored to proceed with either inversion or retention of the stereocenter's configuration, a critical aspect for the asymmetric synthesis of complex molecules.
Inversion of Configuration: The most predictable and widely utilized method for achieving inversion of configuration at a secondary alcohol is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction converts the alcohol into a variety of other functional groups by employing triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The reaction mechanism proceeds through the formation of an alkoxyphosphonium salt, which activates the hydroxyl group as an excellent leaving group. A subsequent backside attack by a suitable nucleophile occurs in a classic Sₙ2 fashion, leading to a complete inversion of the stereochemical configuration, a phenomenon known as Walden inversion. wikipedia.orgwikipedia.org For a substrate like this compound, this provides a direct pathway to the corresponding (S)-configured products.
The choice of nucleophile in the Mitsunobu reaction is broad but generally limited to those with a pKa of less than 13 to ensure protonation of the betaine (B1666868) intermediate. wikipedia.org Carboxylic acids, phenols, imides, and certain nitrogen and sulfur nucleophiles are commonly used. organic-chemistry.orgnih.gov
Table 1: Representative Mitsunobu Reactions for Inversion of Secondary Alcohols
| Reagents | Nucleophile (H-Nu) | Product | Stereochemistry |
|---|---|---|---|
| PPh₃, DEAD | Benzoic Acid | Ester | Inversion (S) |
| PPh₃, DIAD | Phthalimide | Imide | Inversion (S) |
| PPh₃, DEAD | Thioacetic Acid | Thioester | Inversion (S) |
| PPh₃, DIAD | 4-Nitrophenol | Phenyl Ether | Inversion (S) |
This table presents generalized transformations applicable to secondary alcohols like this compound under Mitsunobu conditions.
Retention of Configuration: Achieving nucleophilic substitution with retention of configuration is more challenging and typically requires a multi-step sequence involving two consecutive inversions. A common strategy involves an initial Mitsunobu reaction with a nucleophile that can be subsequently converted back to a hydroxyl group, again with inversion. For example, reaction with p-nitrobenzoic acid yields the inverted ester, which can then be saponified. While the saponification of the ester at the acyl-oxygen bond preserves the stereocenter, careful choice of conditions is needed to avoid racemization.
Alternatively, reactions proceeding through an Sₙ1 mechanism, which involves a planar carbocation intermediate, would typically lead to racemization. masterorganicchemistry.com However, for benzylic alcohols like this compound, the formation of a resonance-stabilized secondary benzylic carbocation is plausible under strongly acidic conditions. Attack by a nucleophile on this planar intermediate would result in a mixture of (R) and (S) products. quizlet.com True retention via a direct substitution pathway (Sₙi mechanism) is less common for simple alcohols but can sometimes be achieved using specific reagents like thionyl chloride in non-polar solvents.
Reactivity of the Methoxyphenyl Moiety
The 4-methoxyphenyl (B3050149) (anisole) ring is an electron-rich aromatic system, making it susceptible to a range of functionalization reactions distinct from the reactivity of the chiral side chain.
Electrophilic Aromatic Substitution Reactions on the Anisole Ring
The methoxy (B1213986) group (-OCH₃) is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution (EAS). masterorganicchemistry.com Since the para position is already occupied by the hexenol side chain, electrophilic attack is directed to the positions ortho to the methoxy group (C2 and C6). Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation. masterorganicchemistry.comyoutube.com
The reaction involves the attack of the electron-rich aromatic ring on a strong electrophile, proceeding through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com The presence of the electron-donating methoxy group stabilizes this intermediate, accelerating the reaction compared to unsubstituted benzene (B151609).
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile (E⁺) | Expected Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Nitro-1-methoxy-4-((R)-1-hydroxyhex-5-enyl)benzene |
| Bromination | Br₂, FeBr₃ | Br⁺ | 2-Bromo-1-methoxy-4-((R)-1-hydroxyhex-5-enyl)benzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 2-Acetyl-1-methoxy-4-((R)-1-hydroxyhex-5-enyl)benzene |
The hydroxyl group of the side chain may require protection prior to some EAS reactions, particularly under strong Lewis acid conditions.
Directed Ortho-Metalation and Related Aryl Functionalizations
Directed ortho-metalation (DoM) is a powerful alternative strategy for the regioselective functionalization of aromatic rings. harvard.edu The methoxy group is a well-established directing group, capable of coordinating with organolithium bases (like n-BuLi) and directing deprotonation specifically at the adjacent ortho positions. acs.org In the case of this compound, this would generate a lithiated species at the C2 position.
The benzylic alcohol itself contains an acidic proton and can also act as a directing group. illinois.edu Therefore, treatment with a strong base like n-BuLi would likely result in initial deprotonation of the hydroxyl group to form a lithium alkoxide. This alkoxide can then direct a second deprotonation at the ortho position, leading to a dilithiated intermediate. This resulting aryl anion is a potent nucleophile that can react with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂, silyl chlorides) to introduce new substituents at the C2 position with high regioselectivity.
Table 3: Functionalization via Directed ortho-Metalation
| Step 1 Reagents | Step 2 Electrophile | Functional Group Introduced at C2 |
|---|---|---|
| 2.2 eq n-BuLi/TMEDA | D₂O | -D (Deuterium) |
| 2.2 eq n-BuLi/TMEDA | CH₃I | -CH₃ (Methyl) |
| 2.2 eq n-BuLi/TMEDA | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |
| 2.2 eq n-BuLi/TMEDA | CO₂ then H₃O⁺ | -COOH (Carboxylic Acid) |
TMEDA (tetramethylethylenediamine) is often used to break up butyllithium (B86547) aggregates and enhance basicity.
Cascade and Multicomponent Reactions Incorporating this compound
The bifunctional nature of this compound, possessing both a nucleophilic alcohol and a reactive terminal alkene, makes it an excellent candidate for cascade (or tandem) and multicomponent reactions (MCRs). researchgate.net These processes allow for the rapid construction of molecular complexity from relatively simple starting materials in a single operation.
A potential cascade reaction could involve an initial electrophile-induced cyclization. For example, treatment with an electrophilic halogen source (e.g., I₂) could trigger an iodocyclization, where the alkene attacks the iodine, and the resulting iodonium (B1229267) ion is trapped intramolecularly by the pendant hydroxyl group. This would lead to the formation of a substituted tetrahydrofuran (B95107) ring system, creating two new stereocenters in a single, often highly diastereoselective, step.
While specific multicomponent reactions involving this exact substrate are not widely documented, its structural motifs are amenable to known MCRs. For instance, the terminal alkene could participate in reactions like the Pauson-Khand reaction (an alkyne, an alkene, and carbon monoxide) to form cyclopentenones, or the alcohol could act as the nucleophilic component in Ugi or Passerini reactions. researchgate.net The development of novel MCRs incorporating chiral building blocks like this compound is an active area of research for the efficient synthesis of diverse compound libraries.
No Publicly Available Research Found for "this compound" in Specified Applications
Despite a comprehensive search of scientific literature and chemical databases, there is currently no specific, publicly available research detailing the applications of the chemical compound This compound as a chiral building block in the synthesis of complex molecules. This includes its role as a precursor to enantiomerically pure active pharmaceutical ingredient (API) intermediates, its use in the construction of chiral scaffolds for drug discovery, its utilization in the total synthesis of natural products, or its development into chiral auxiliaries and ligands.
The absence of dedicated studies or detailed mentions within broader synthetic reports prevents a thorough and scientifically accurate discussion of this particular compound within the requested framework. General principles of asymmetric synthesis and the use of chiral alcohols as building blocks are well-established in organic chemistry. However, without specific data and research findings for this compound, any detailed article would be speculative and not adhere to the required standards of scientific accuracy based on published sources.
Further research and publication in the field of organic and medicinal chemistry may, in the future, elucidate the specific roles and applications of this and other novel chiral compounds.
Applications As a Chiral Building Block in Complex Molecular Synthesis
Synthesis of Chiral Polymers and Materials
A thorough review of the scientific literature reveals a notable absence of published research on the use of (R)-1-(4-Methoxyphenyl)hex-5-en-1-ol as a monomer or a precursor for the synthesis of chiral polymers and materials. While the synthesis of chiral polymers from a wide array of chiral monomers is a well-established and active area of research, there are no specific studies detailing the polymerization of this compound or its derivatives.
The terminal alkene group in this compound could theoretically participate in polymerization reactions such as those initiated by Ziegler-Natta catalysts, metallocenes, or through radical polymerization. Furthermore, the hydroxyl group offers a reactive site for modification, potentially allowing the molecule to be converted into other types of monomers suitable for step-growth polymerization, such as polyesters or polyurethanes. The inherent chirality of the parent molecule could, in principle, be transferred to the resulting polymer, leading to materials with unique chiroptical properties or applications in chiral separations and asymmetric catalysis.
However, despite these theoretical possibilities, the scientific community has not reported the successful synthesis and characterization of chiral polymers or materials derived from this compound. Consequently, there are no available data on the properties, polymerization behavior, or potential applications of such materials. The lack of literature in this specific area suggests that either this particular chiral building block has not been explored for polymer synthesis or that any such attempts have not yielded results deemed significant for publication.
Advanced Spectroscopic Characterization and Theoretical Studies
Comprehensive NMR Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. For a chiral molecule like (R)-1-(4-Methoxyphenyl)hex-5-en-1-ol, a suite of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to establish the molecule's precise stereochemistry.
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for the molecule's structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.
The expected chemical shifts for this compound are predicted based on analogous structural fragments, such as the 4-methoxyphenyl (B3050149) group and the hex-5-enyl chain. rsc.orgchemicalbook.comchemicalbook.com The aromatic protons on the 4-methoxyphenyl group typically appear as two distinct doublets due to symmetry, characteristic of a para-substituted benzene (B151609) ring. The benzylic proton (H-1) is a key signal, appearing as a triplet, coupled to the adjacent methylene (B1212753) protons (H-2). The terminal vinyl group protons (H-6) and the internal olefinic proton (H-5) exhibit characteristic shifts in the downfield region. chemicalbook.com The methoxy (B1213986) group protons appear as a sharp singlet.
Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to -OCH₃) | 6.85-6.95 | Doublet |
| Aromatic (meta to -OCH₃) | 7.25-7.35 | Doublet |
| H-1 (CH-OH) | 4.60-4.70 | Triplet |
| H-5 | 5.75-5.85 | Multiplet |
| H-6 (trans) | 5.00-5.05 | Multiplet |
| H-6 (cis) | 4.93-4.98 | Multiplet |
| Methoxy (-OCH₃) | 3.80 | Singlet |
| H-4 | 2.05-2.15 | Multiplet |
| H-2 | 1.70-1.85 | Multiplet |
| H-3 | 1.40-1.55 | Multiplet |
Note: Data is predicted based on analogous structures.
The ¹³C NMR spectrum complements the proton data. The carbon atoms of the aromatic ring show distinct signals, with the carbon bearing the methoxy group being the most shielded (lowest ppm value among the aromatic carbons besides the ipso-carbon) and the ipso-carbon attached to the chiral center appearing further downfield. chemicalbook.comchemicalbook.com The olefinic carbons (C-5 and C-6) are readily identified in the 114-140 ppm region.
Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (ipso-Aromatic) | 138.0-139.0 |
| Aromatic (ortho to -OCH₃) | 113.5-114.5 |
| Aromatic (meta to -OCH₃) | 127.0-128.0 |
| C-O (Aromatic) | 158.0-160.0 |
| C-1 (CH-OH) | 75.0-76.0 |
| C-5 (=CH-) | 138.0-139.0 |
| C-6 (=CH₂) | 114.0-115.0 |
| Methoxy (-OCH₃) | 55.0-55.5 |
| C-4 (-CH₂-) | 33.0-34.0 |
| C-2 (-CH₂-) | 38.0-39.0 |
| C-3 (-CH₂-) | 24.0-25.0 |
Note: Data is predicted based on analogous structures.
Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra and confirming the molecule's connectivity and stereochemistry. beilstein-journals.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between H-1 and the H-2 protons, H-2 and H-3, H-3 and H-4, and H-4 and H-5. It would also reveal the coupling network within the vinyl system (H-5 and H-6 protons).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This allows for the definitive assignment of each carbon signal based on the already assigned proton spectrum. For instance, the carbon signal around 75 ppm would correlate with the proton signal at ~4.6 ppm, confirming the C-1/H-1 pair.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between carbons and protons. This is vital for piecing together the molecular fragments. Key correlations would include the methoxy protons (~3.8 ppm) to the aromatic carbon at ~159 ppm and the benzylic proton H-1 to the aromatic ipso-carbon and the ortho-carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is essential for determining stereochemistry by identifying protons that are close in space, even if they are not directly bonded. For assigning the absolute configuration (in combination with other methods), specific NOE correlations between the H-1 proton and protons on the hexenyl chain can help define the preferred conformation of the molecule in solution.
Chiral Analytical Techniques for Enantiomeric Excess Determination
Confirming that a sample consists of a single enantiomer, this compound, requires chiral analytical techniques capable of distinguishing between enantiomers.
Chiral HPLC is a primary method for determining the enantiomeric excess (e.e.) of a chiral compound. nih.gov The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
For a compound like this compound, polysaccharide-based CSPs are highly effective. nih.govwindows.net Columns such as those based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate) or amylose (B160209) derivatives immobilized on a silica (B1680970) support are widely used. The separation can be optimized using different modes:
Normal Phase: A mobile phase consisting of a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is typically used.
Reversed Phase: An aqueous mobile phase, often buffered, with an organic modifier like acetonitrile (B52724) or methanol (B129727) can also be employed. nih.gov
By injecting the racemic mixture, two separate peaks corresponding to the (R) and (S) enantiomers would be obtained. The e.e. of a synthesized sample of the (R)-enantiomer can then be calculated by integrating the peak areas. A successful enantioselective synthesis would ideally show only a single peak corresponding to the (R)-enantiomer.
Typical Chiral HPLC Parameters
| Parameter | Description |
|---|---|
| Column | Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) or similar |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 228 nm |
Note: Parameters are illustrative and require optimization for the specific compound.
For volatile and thermally stable compounds, gas chromatography with a chiral column is another excellent technique for enantiomeric separation. gcms.cz The principle is similar to chiral HPLC, but the separation occurs in the gas phase.
The stationary phases in chiral GC columns are often based on derivatized cyclodextrins, such as permethylated beta-cyclodextrin. wisc.edu These macrocyclic molecules have a chiral cavity that allows for differential interaction with the enantiomers. The compound may require derivatization (e.g., acylation of the hydroxyl group) to improve its volatility and interaction with the stationary phase. The retention times of the (R) and (S) enantiomers will differ, allowing for their quantification. wisc.edu
While chromatographic techniques determine enantiomeric purity, chiroptical methods like polarimetry and circular dichroism provide information about the absolute configuration.
Optical Rotation: A pure sample of a single enantiomer will rotate the plane of plane-polarized light. The specific rotation, [α]D, is a characteristic physical property of a chiral compound. core.ac.uk For this compound, a specific, non-zero value would be measured. A value of zero would indicate a racemic mixture. The sign of rotation (+ or -) is an empirical value that, once established for a known absolute configuration, can be used for subsequent sample identification.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will produce a characteristic CD spectrum. The absolute configuration of this compound can be determined by comparing its experimental CD spectrum to that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) or to the known spectra of structurally related compounds. The chromophore in this molecule, the 4-methoxyphenyl group, is expected to produce distinct Cotton effects in the CD spectrum, which are sensitive to the stereochemistry at the chiral center.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (S)-1-(4-Methoxyphenyl)hex-5-en-1-ol |
| 1-(4-methoxyphenyl)ethan-1-ol |
| 4-methoxyphenol |
| 5-hexen-1-ol |
| Acetonitrile |
| Hexane |
| Heptane |
| Isopropanol |
| Ethanol (B145695) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound (Molecular Formula: C₁₃H₁₈O₂), mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
High-Resolution Mass Spectrometry (HRMS) offers a highly accurate mass measurement, which is instrumental in unequivocally confirming the molecular formula. For C₁₃H₁₈O₂, the calculated exact mass is 206.1307 g/mol . HRMS analysis would be expected to yield a measured mass extremely close to this theoretical value, typically within a few parts per million (ppm), thereby distinguishing it from other potential compounds with the same nominal mass.
The electron ionization (EI) mass spectrum of related compounds, such as 1-(4-Methoxyphenyl)but-3-en-1-ol, shows characteristic fragmentation patterns that can be extrapolated to this compound. nih.gov The primary fragmentation would involve the loss of various neutral fragments from the parent molecule. A key fragment observed for aryl alcohols is the stabilized benzylic cation. For this compound, the most prominent peak in the mass spectrum would likely correspond to the [M-C₄H₇]⁺ fragment (m/z 151), resulting from the cleavage of the bond adjacent to the hydroxyl group. Another significant peak would be the tropylium-like ion derived from the methoxyphenyl group at m/z 121.
Table 1: Predicted HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₈O₂ |
| Exact Mass (Calculated) | 206.1307 |
| Expected [M+H]⁺ Ion | 207.1380 |
| Expected [M+Na]⁺ Ion | 229.1200 |
Table 2: Expected Key Mass Spectrometry Fragments
| Fragment Ion | Proposed Structure | Expected m/z |
| [C₉H₁₁O₂]⁺ | Methoxyphenyl-CH(OH)- | 151 |
| [C₈H₉O]⁺ | Methoxyphenyl-CH₂ | 121 |
| [C₆H₅O]⁺ | Phenoxy | 93 |
| [C₄H₇]⁺ | Butenyl | 55 |
Computational Chemistry and Theoretical Modeling
Computational chemistry serves as a powerful tool to complement experimental findings, offering a detailed view of reaction mechanisms, molecular structures, and dynamic interactions that are often difficult to observe directly.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition State Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying the synthesis of chiral alcohols like this compound, which is typically formed via the enantioselective allylation of 4-methoxybenzaldehyde.
Research has shown that DFT calculations, for instance using the PBEPBE/6-31G(d) level of theory, can be employed to optimize the geometries of transition states in such reactions. researchgate.net These calculations are crucial for understanding the reaction pathway and the factors governing its energy barrier. In the organocatalyzed allylation of 4-methoxybenzaldehyde, DFT studies help to elucidate the mechanism, which can be either dissociative (SN1-like) or associative (SN2-like). nih.gov The calculations can determine the activation energies for different potential pathways, revealing the most energetically favorable route. nih.gov By analyzing the transition state structures, researchers can identify key interactions, such as hydrogen bonds between the catalyst and the aldehyde, that stabilize the transition state and facilitate the reaction. researchgate.netnih.gov
Table 3: Representative DFT Functionals and Basis Sets for Reaction Analysis
| Method | Basis Set | Application | Reference |
| PBEPBE | 6-31G(d) | Transition state geometry optimization in allylation reactions. | researchgate.net |
| B3LYP | 6-311++G(d,p) | Geometric parameters, NMR shifts, and electronic properties. | mahendrapublications.comresearchgate.net |
| wB97XD | - | Calculation of reactant, transition state, and product energies. | nih.gov |
Conformational Analysis and Stereoselectivity Prediction
The stereoselectivity of the reaction that produces this compound is of paramount importance. Computational conformational analysis helps to explain why the (R)-enantiomer is preferentially formed. This is often achieved through the use of a chiral catalyst, such as a derivative of an amino acid like L-phenylalanine. researchgate.net
DFT calculations can model the diastereomeric transition states leading to the (R) and (S) products. By comparing the energies of these transition states, the enantiomeric excess (ee) of the reaction can be predicted. The lower energy transition state corresponds to the major product enantiomer. These models demonstrate that the catalyst creates a specific three-dimensional environment around the reacting molecules. Steric hindrance and specific non-covalent interactions (e.g., hydrogen bonding, π-stacking) within this chiral pocket favor the approach of the allylating agent from one face of the 4-methoxybenzaldehyde, leading to the observed high stereoselectivity. researchgate.netnih.gov
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information on solvent effects and intermolecular interactions. The choice of solvent can significantly influence reaction rates and even the reaction mechanism itself. researchgate.netrsc.org
For a molecule like this compound, MD simulations can model its behavior in various solvents. These simulations can reveal how solvent molecules arrange themselves around the solute and how specific interactions, particularly hydrogen bonding involving the hydroxyl group, affect the compound's conformation. rsc.orgnih.gov The polarity and proticity of the solvent can influence the stability of reactants, transition states, and products. For instance, polar protic solvents can stabilize charged intermediates through hydrogen bonding, whereas nonpolar solvents might favor different reaction pathways. researchgate.net MD simulations can also explore how the solvent affects the dynamics of the flexible hexenyl chain and the orientation of the methoxyphenyl group, which can have implications for the molecule's reactivity and interactions with other species in solution. rsc.org
Future Research Trajectories and Emerging Methodologies
Exploration of Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly central to the synthesis of chiral aromatic alcohols. nih.gov Future efforts will likely focus on developing more sustainable methods for producing (R)-1-(4-Methoxyphenyl)hex-5-en-1-ol, moving away from traditional, often wasteful, chemical processes.
Key areas of exploration include:
Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases (ADHs), presents a highly efficient and enantioselective route to chiral alcohols. nih.govrsc.org Research into novel ADHs from various microorganisms, such as Rhodococcus, could yield catalysts with superior activity and stability for the asymmetric reduction of the corresponding ketone precursor. nih.gov Establishing efficient bienzyme-coupled catalytic systems, potentially using a two-phase strategy, can overcome substrate concentration limitations, making the process more viable for industrial-scale production. nih.gov
Solvent-Free and Concentrated Reactions: Eliminating or reducing the use of hazardous organic solvents is a core tenet of green chemistry. nih.gov Developing solvent-free reaction conditions or using environmentally benign solvents like ethanol (B145695) can significantly improve the environmental footprint of the synthesis. nih.govresearchgate.net Such conditions also simplify product purification and can lead to higher reaction rates. nih.gov
| Green Chemistry Strategy | Potential Application to Synthesis | Anticipated Benefits |
| Biocatalysis (e.g., ADH) | Asymmetric reduction of 1-(4-methoxyphenyl)hex-5-en-1-one | High enantioselectivity (>99% e.e.), mild reaction conditions, reduced waste. nih.gov |
| Solvent-Free Conditions | Direct reaction of neat substrates | Eliminates solvent waste, increases reaction concentration, simplifies purification. nih.gov |
| Green Solvents | Using ethanol or water as the reaction medium | Reduced environmental impact, improved safety profile. researchgate.net |
| Catalyst Recycling | Immobilization of catalysts or simple recovery methods | Lowered production costs, reduced catalyst waste in the environment. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated systems represents a significant leap forward in synthesizing chiral compounds. chemspeed.comthieme-connect.de These technologies offer enhanced control over reaction parameters, leading to improved yields, selectivity, and safety.
Continuous Flow Synthesis: Performing the synthesis of this compound in a flow reactor allows for precise control over temperature, pressure, and reaction time. beilstein-journals.orggoflow.at This can minimize the formation of byproducts and allow for the safe handling of hazardous reagents. For instance, reactions that are highly exothermic or require very low temperatures can be managed more effectively in a continuous flow setup. thieme-connect.de
Automated Synthesis Platforms: High-throughput experimentation (HTE) platforms enable the rapid screening of a wide array of catalysts, ligands, and reaction conditions to optimize the synthesis. nih.gov An automated platform could iteratively perform and analyze the asymmetric addition or reduction reactions needed to produce the target alcohol, significantly accelerating the discovery of optimal synthetic routes. chemspeed.com Such systems, capable of handling air-sensitive reagents and performing complex, multi-step sequences without human intervention, are becoming more accessible. chemspeed.com
Expansion into Novel Bioactive Molecule Scaffolds
Chiral allylic alcohols like this compound are valuable chiral building blocks for the synthesis of more complex and biologically active molecules. nih.govresearchgate.net Their structural features—a stereocenter, a hydroxyl group for further functionalization, and an alkene for various coupling reactions—make them versatile starting points.
Future research will likely explore the derivatization of this scaffold to create libraries of novel compounds for biological screening. Potential transformations could include:
Synthesis of Heterocycles: The compound can serve as a precursor for synthesizing heterocyclic structures, such as hydantoins or oxazinones, which are common motifs in pharmaceuticals. thieme-connect.demdpi.com
Formation of Congested Stereocenters: It can be used in reactions designed to create vicinal tetrasubstituted carbon centers, which are challenging structural motifs present in many natural products and drugs. chemrxiv.org
Access to Bioactive Amines: The allylic alcohol can be converted into corresponding chiral allylic amines, which are important pharmacophores, through catalytic substitution reactions. researchgate.net
| Original Scaffold | Potential Transformation | Resulting Bioactive Scaffold |
| This compound | Cyclization with isocyanates | Chiral oxazolidinone derivatives thieme-connect.de |
| This compound | Allylic amination | α,α-disubstituted allylic amines researchgate.net |
| This compound | Epoxidation and ring-opening | Functionalized diols and amino alcohols nih.gov |
Advanced Spectroscopic Techniques for In Situ Monitoring of Stereoselective Reactions
Understanding and controlling stereoselective reactions requires detailed knowledge of reaction kinetics, intermediates, and the influence of various parameters in real-time. Advanced in-situ spectroscopic techniques are critical for gaining these insights. numberanalytics.comspectroscopyonline.com
For the synthesis of this compound, these methods can provide invaluable data:
Vibrational Spectroscopy (IR and Raman): In-situ Infrared (IR) and Raman spectroscopy can monitor the concentration of reactants, products, and key intermediates as the reaction progresses. spectroscopyonline.comfrontiersin.org This allows for the precise determination of reaction endpoints and the identification of transient species that could influence the stereochemical outcome. spectroscopyonline.com
Fluorescence Spectroscopy: This technique can be particularly useful for monitoring bioprocesses, such as enzyme-catalyzed reductions. mdpi.com The intrinsic fluorescence of proteins or cofactors like NADH can be tracked to monitor enzyme activity and stability in real-time. mdpi.com
Combined Approaches: A powerful strategy involves using multiple spectroscopic methods simultaneously. For instance, combining chromatography with spectroscopy in a two-dimensional liquid chromatography (2D-LC) setup can provide both yield and stereoselectivity data in a single, rapid analysis, which is ideal for high-throughput screening. nih.gov
Machine Learning and AI in Predicting Stereochemical Outcomes and Reaction Optimization
The use of machine learning (ML) and artificial intelligence (AI) is set to revolutionize synthetic chemistry by enabling the prediction of reaction outcomes with high accuracy. eurekalert.orgnih.gov This data-driven approach can significantly reduce the trial-and-error inherent in developing stereoselective syntheses. arxiv.org
For a target like this compound, AI and ML can be applied to:
Predict Enantioselectivity: By training models on large datasets of similar asymmetric reactions, it is possible to predict the enantiomeric excess (e.e.) that will be achieved with a given catalyst, substrate, and set of conditions. arxiv.orgresearchgate.net These models can capture complex interactions between molecular features that govern stereoselectivity. arxiv.org
Reaction Optimization: AI algorithms can guide the optimization process by suggesting the next set of experiments to perform to maximize yield and selectivity. nih.gov This "active learning" approach can explore the vast parameter space of a chemical reaction more efficiently than human intuition alone.
Forward Synthesis Prediction: More advanced models can predict the major product of a chemical reaction from a given set of reactants and reagents, streamlining the process of discovering new synthetic pathways. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
